2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
The compound “2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxepin, triazole, indole, and ethanone moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Each functional group may be introduced through specific reactions:
Formation of the Benzodioxepin Ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Triazole Ring: This might be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Attachment of the Indole Moiety: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.
Final Assembly: The final steps would involve the formation of the ethanone linkage and the sulfanyl group attachment, possibly through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or ethanone moieties.
Reduction: Reduction reactions could target the triazole or benzodioxepin rings.
Substitution: Various substitution reactions could occur, especially at the sulfanyl group or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would be those related to the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE: Similar compounds might include those with slight variations in the functional groups, such as different substituents on the benzodioxepin or indole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C23H22N4O3S/c1-14-21(16-6-3-4-7-17(16)24-14)18(28)13-31-23-26-25-22(27(23)2)15-8-9-19-20(12-15)30-11-5-10-29-19/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3 |
InChI Key |
KMJPOPPEQWCOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(N3C)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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